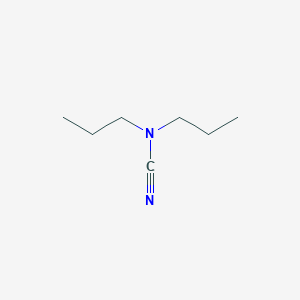

Cyanodipropylamine

Description

Cyanodipropylamine (chemical name: N-cyano-N,N-dipropylamine) is a secondary amine characterized by two propyl groups attached to a central nitrogen atom, which is further substituted with a cyano group (-CN). While direct studies on this compound are absent in the provided evidence, its structural analogs—such as diaminodipropylamines, ethyldiisopropylamine, and diphenylamine derivatives—offer insights into its hypothetical properties. This compound’s cyano group may enhance electrophilicity compared to purely alkyl-substituted amines, influencing its solubility, stability, and applications in organic synthesis or catalysis .

Properties

Molecular Formula |

C7H14N2 |

|---|---|

Molecular Weight |

126.20 g/mol |

IUPAC Name |

dipropylcyanamide |

InChI |

InChI=1S/C7H14N2/c1-3-5-9(7-8)6-4-2/h3-6H2,1-2H3 |

InChI Key |

JAMAIRVUEDZCTM-UHFFFAOYSA-N |

Canonical SMILES |

CCCN(CCC)C#N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Cyanodipropylamine can be synthesized through the reaction of dipropylamine with cyanogen bromide (BrCN) under controlled conditions. The reaction typically involves the use of a solvent such as dichloromethane and a base like triethylamine to facilitate the reaction. The reaction proceeds as follows: [ \text{(C3H7)2NH} + \text{BrCN} \rightarrow \text{(C3H7)2NCN} + \text{HBr} ]

Industrial Production Methods: On an industrial scale, this compound can be produced using a continuous flow reactor to ensure consistent quality and yield. The process involves the same basic reaction but is optimized for large-scale production with considerations for safety and efficiency.

Chemical Reactions Analysis

Types of Reactions: Cyanodipropylamine undergoes several types of chemical reactions, including:

Nucleophilic Substitution: The cyano group can be replaced by other nucleophiles, such as amines or alcohols, under appropriate conditions.

Reduction: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride (LiAlH4).

Hydrolysis: The cyano group can be hydrolyzed to a carboxylic acid or amide under acidic or basic conditions.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Hydrolysis: Aqueous hydrochloric acid (HCl) or sodium hydroxide (NaOH).

Major Products:

Nucleophilic Substitution: Various substituted amines or alcohols.

Reduction: Dipropylamine.

Hydrolysis: Propionic acid or propionamide.

Scientific Research Applications

Cyanodipropylamine has several applications in scientific research:

Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.

Pharmaceuticals: It serves as a building block for the synthesis of potential drug candidates.

Material Science: It is used in the preparation of polymers and other advanced materials.

Biological Studies: It is used in the study of enzyme mechanisms and as a probe in biochemical assays.

Mechanism of Action

The mechanism of action of cyanodipropylamine involves its interaction with various molecular targets. The cyano group can act as an electrophile, reacting with nucleophilic sites on enzymes or other proteins. This interaction can inhibit enzyme activity or alter protein function, making it useful in biochemical research.

Comparison with Similar Compounds

Table 1: Structural Comparison of Cyanodipropylamine and Analogs

| Compound | Structure | Functional Groups | Molecular Formula | Key Features |

|---|---|---|---|---|

| This compound | N-cyano-N,N-dipropylamine | Cyano, secondary amine | C₇H₁₃N₂ | Electron-withdrawing cyano group |

| 3,3'-Diaminodipropylamine | H₂N-(CH₂)₃-NH-(CH₂)₃-NH₂ | Primary/secondary amines | C₆H₁₈N₃ | Multiple amine sites for coordination |

| Ethyldiisopropylamine | N-ethyl-N,N-diisopropylamine | Branched alkyl groups | C₈H₁₉N | Steric hindrance from isopropyl groups |

| Diphenylamine analogs | Aryl-substituted amines (e.g., tofenamic acid) | Aromatic rings, carboxylic acid | Variable | Conjugated π-systems for UV absorption |

Key Observations :

- This compound lacks the aromaticity of diphenylamine analogs () but shares aliphatic chains with ethyldiisopropylamine ().

- 3,3'-Diaminodipropylamine () has three amine groups, enabling hydrogen bonding and phosphate coordination, unlike this compound’s single amine with a cyano substituent.

Physicochemical Properties

Table 2: Hypothetical Property Comparison Based on Structural Analogs

Key Findings :

- This compound’s cyano group may render it susceptible to hydrolysis, unlike ethyldiisopropylamine’s robust alkyl structure .

- The branched isopropyl groups in ethyldiisopropylamine reduce water solubility compared to this compound’s linear propyl chains .

Biological Activity

Cyanodipropylamine is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and toxicology. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound is characterized by its dipropylamine backbone with a cyano group attached. The presence of the cyano group enhances its electrophilic properties, which may influence its interactions with biological targets.

The biological activity of this compound can be attributed to its ability to interact with various biological macromolecules, including enzymes and receptors. Research indicates that compounds with similar structures often exhibit significant inhibitory effects on specific enzymes, such as aldehyde dehydrogenases (ALDHs), which are crucial in cellular metabolism and detoxification processes.

Anticancer Activity

Several studies have investigated the anticancer potential of this compound and its analogs. For instance, in vitro assays have demonstrated that this compound derivatives exhibit cytotoxic effects against various cancer cell lines:

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| This compound | PC3 (Prostate) | 61 | |

| This compound | DU145 (Prostate) | 47 | |

| This compound | LNCaP (Prostate) | 72 |

The IC50 values indicate the concentration required to inhibit cell viability by 50%. The results suggest that this compound exhibits potent antiproliferative activity in prostate cancer cell lines, making it a candidate for further development as an anticancer agent.

Enzyme Inhibition

This compound has also been evaluated for its ability to inhibit ALDH enzymes, which play a role in cancer cell survival and proliferation. Inhibition of these enzymes can lead to increased sensitivity of cancer cells to chemotherapeutic agents. The following table summarizes the inhibition potency against different ALDH isoforms:

| Compound | ALDH Isoform | IC50 (µM) |

|---|---|---|

| This compound | ALDH1A1 | 7.08 |

| This compound | ALDH1A3 | 0.63 |

| This compound | ALDH3A1 | 8.00 |

These findings indicate that this compound selectively inhibits specific ALDH isoforms, which may contribute to its anticancer activity by disrupting metabolic pathways in cancer cells .

Case Study 1: Prostate Cancer Treatment

In a recent study focusing on prostate cancer treatment, this compound was tested in combination with standard chemotherapeutic agents. The results showed enhanced efficacy when used alongside doxorubicin, suggesting that this compound may sensitize cancer cells to existing therapies .

Case Study 2: Toxicological Assessment

A toxicological assessment was conducted to evaluate the safety profile of this compound. The compound was administered to animal models at varying doses, revealing dose-dependent toxicity primarily affecting hepatic and renal functions. These findings highlight the importance of understanding the therapeutic window when considering this compound for clinical applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.